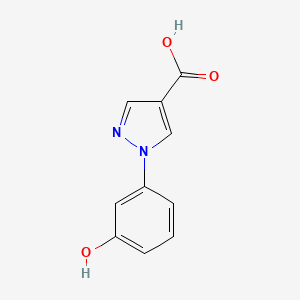

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both hydroxy and carboxylic acid functional groups makes it a versatile building block for various chemical syntheses.

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions . The hydroxyl group in the 3-position of the phenyl ring may also play a role in these interactions.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical processes .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and antiproliferative effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid. For instance, the compound’s tautomeric state can be influenced by the pH of the environment .

Analyse Biochimique

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interactions of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid with enzymes, proteins, and other biomolecules.

Cellular Effects

Pyrazole derivatives have been reported to possess various physiological and pharmacological activities . For instance, some pyrazole derivatives have shown anticancer properties .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their interactions at the molecular level .

Temporal Effects in Laboratory Settings

Some pyrazole-4-carboxylic acids have been reported to show solid-state proton transfer .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Some pyrazoline derivatives have been studied for their effects on the behavior and survival of fish .

Metabolic Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis, suggesting they may interact with various enzymes or cofactors .

Transport and Distribution

The solubility of some pyrazole derivatives has been reported to increase in certain mediums due to the possible protonation of the heterocycle nitrogen atom .

Subcellular Localization

The structure of pyrazoles may influence their localization within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method includes the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl acetoacetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed:

Oxidation: 1-(3-Oxo-phenyl)pyrazole-4-carboxylic acid.

Reduction: 1-(3-Hydroxyphenyl)pyrazole-4-methanol.

Substitution: 1-(3-Alkoxyphenyl)pyrazole-4-carboxylic acid.

Applications De Recherche Scientifique

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Comparaison Avec Des Composés Similaires

- 3-(4-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

- 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

- 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other isomers. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and development .

Activité Biologique

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a hydroxyl group on one phenyl ring and a carboxylic acid functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 26.0 |

| This compound | MCF-7 (Breast) | 0.46 |

| This compound | HCT116 (Colon) | 0.39 |

These findings suggest that this compound can induce apoptosis in cancer cells, potentially through the inhibition of key regulatory pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can also function as anti-inflammatory agents. The anti-inflammatory activity of this compound was evaluated in vitro, demonstrating significant inhibition of pro-inflammatory cytokines:

| Compound | Cytokine Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | TNF-α | 60.56 |

| This compound | IL-6 | 57.24 |

This activity is attributed to the compound's ability to modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively neutralizes free radicals, thereby reducing oxidative stress:

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 75.0 |

| ABTS | 72.5 |

These findings highlight its potential as a therapeutic agent in conditions characterized by oxidative damage .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase.

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines by interfering with transcription factors like NF-kB.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties stem from its ability to donate electrons to free radicals, thus stabilizing them.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives, including:

- Study on Lung Cancer : A recent study demonstrated that a derivative of this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential as a lead compound for lung cancer treatment .

- Anti-inflammatory Research : Another investigation highlighted the compound's efficacy in reducing inflammation in animal models of arthritis, showcasing its therapeutic promise in inflammatory diseases .

Propriétés

IUPAC Name |

1-(3-hydroxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-3-1-2-8(4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLLWZVEZZUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368018-57-8 | |

| Record name | 1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.